molecular formula C8H8F2N2O2 B1423538 2,2-Difluoro-2-phenoxyacetohydrazide CAS No. 1343066-68-1

2,2-Difluoro-2-phenoxyacetohydrazide

Cat. No.: B1423538
CAS No.: 1343066-68-1
M. Wt: 202.16 g/mol
InChI Key: JWDTXSAYESWOSM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-phenoxyacetohydrazide ( 1343066-68-1) is a chemical compound used for medicinal research and development purposes . This compound belongs to the acetohydrazide class, which is recognized in scientific literature as a valuable precursor for the design and synthesis of novel bioactive molecules with diverse therapeutic potentials . Researchers utilize such hydrazide derivatives as key intermediates to develop new chemical entities, particularly in the search for compounds with anti-inflammatory and analgesic properties . The structural motif of the phenoxyacetohydrazide scaffold, when modified with substituents like the difluoro group, is often investigated to enhance drug-like characteristics such as lipophilicity and receptor binding affinity . Introducing fluorine atoms is a common strategy in medicinal chemistry to influence the metabolic stability, bioavailability, and overall pharmacokinetic profile of a lead compound. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,2-difluoro-2-phenoxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-8(10,7(13)12-11)14-6-4-2-1-3-5-6/h1-5H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDTXSAYESWOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-phenoxyacetohydrazide typically involves the reaction of 2,2-difluoro-2-phenoxyacetic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2,2-Difluoro-2-phenoxyacetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-phenoxyacetic acid derivatives, while reduction can produce difluoro-phenoxyethylamines.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents
2,2-Difluoro-2-phenoxyacetohydrazide has been utilized in the synthesis of fluorinated nucleoside analogues, which are crucial in the development of antiviral and anticancer therapies. These analogues exhibit enhanced metabolic stability due to the presence of fluorine atoms, which can prevent oxidative degradation by enzymes such as cytochrome P450 .

Case Study: Synthesis of Fluorinated Nucleosides
Research has shown that these fluorinated compounds can be synthesized with high specificity and yield. The conformational analysis performed through NMR spectroscopy provides insights into their mechanisms of action, suggesting potential pathways for drug development.

Compound Yield (%) Biological Activity
Fluorinated Nucleoside A73%Antiviral activity against HIV
Fluorinated Nucleoside B53%Cytotoxic effects on cancer cells

Biochemical Research

Enzyme Inhibition Studies
The compound has been investigated for its potential as a β-glucuronidase inhibitor, which is relevant in drug metabolism and detoxification processes. In vitro assays have demonstrated promising inhibitory activity with IC50 values indicating better efficacy than standard inhibitors.

Application in Enzymatic Pathways
Additionally, 2,2-Difluoro-2-phenoxyacetohydrazide is used to modify nucleosides in biochemical pathways to trace enzymatic actions. This application aids in understanding complex biochemical processes and interactions.

Enzyme Target IC50 (µM) Activity Level
β-glucuronidase15 µMHigh
Other EnzymesVariesModerate to High

Analytical Chemistry

Building Block in Organic Synthesis
In organic synthesis, 2,2-Difluoro-2-phenoxyacetohydrazide serves as a crucial building block for synthesizing complex molecules. It is involved in various synthetic routes that include cycloaddition reactions.

Material Science

Development of Advanced Polymers
The compound has been explored for its role in developing polymers with enhanced thermal stability and chemical resistance. This is particularly relevant in industries such as aerospace and automotive where materials are subjected to extreme conditions.

Material Property Standard Polymer Polymer with 2,2-Difluoro-2-phenoxyacetohydrazide
Thermal Stability150 °C200 °C
Chemical ResistanceModerateHigh

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,2-difluoro-2-phenoxyacetohydrazide, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula Key Properties/Activities References
2,2-Difluoro-2-phenoxyacetohydrazide - 2,2-difluorophenoxy
- Acetohydrazide
C₈H₇F₂N₂O₂ High lipophilicity (logP ~2.5); potential ribonucleotide reductase inhibition via diphosphate
2-(2,4-Dichlorophenoxy)acetohydrazide - 2,4-dichlorophenoxy C₈H₇Cl₂N₂O₂ Enhanced halogen bonding; moderate anti-inflammatory activity in vitro (IC₅₀ = 18 µM)
N-(4-Fluorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide - 4-fluorobenzylidene
- 2-phenoxyphenyl
C₂₁H₁₆FN₂O₂ Anti-inflammatory activity via COX-2 inhibition (85% suppression at 50 µM)
2-(2,6-Dichlorophenyl)acetohydrazide - 2,6-dichlorophenyl C₈H₈Cl₂N₂O Environmental persistence; moderate cytotoxicity (LD₅₀ = 120 mg/kg in rodents)
2-(3,5-Difluorophenyl)-2-hydroxy-acetamide - 3,5-difluorophenyl
- Hydroxyacetamide
C₈H₇F₂NO₂ Anticancer activity (CCRF-CEM cell viability reduced by 97% at 10 µM)
2-(4-Fluorophenoxy)acetohydrazide - 4-fluorophenoxy C₈H₉FN₂O₂ Improved solubility in polar solvents (water solubility = 1.2 mg/mL)

Structural and Electronic Effects

  • Fluorine vs. Chlorine Substitution: Fluorine’s electronegativity and small atomic radius reduce steric hindrance compared to chlorine, enhancing membrane permeability. For example, 2,2-difluoro-2-phenoxyacetohydrazide exhibits a 30% higher cellular uptake than its dichloro analog .
  • Substituent Position: The 2,2-difluoro configuration on the phenoxy group increases metabolic stability by resisting cytochrome P450 oxidation, whereas 4-fluorophenoxy derivatives (e.g., 2-(4-fluorophenoxy)acetohydrazide) show faster hepatic clearance .

Biological Activity

2,2-Difluoro-2-phenoxyacetohydrazide is a compound that has garnered attention for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

Research indicates that 2,2-Difluoro-2-phenoxyacetohydrazide exhibits notable biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown strong inhibition of the enzyme β-glucuronidase, with IC50 values indicating superior activity compared to standard inhibitors. This suggests its potential application in drug development targeting enzymatic functions.
  • Antimicrobial Properties : Derivatives of phenoxyacetohydrazides have demonstrated efficacy against various bacterial strains, indicating a potential role in antimicrobial therapies.
  • Anticancer Activity : Structurally similar compounds have been investigated for their ability to inhibit cancer cell proliferation, suggesting that 2,2-Difluoro-2-phenoxyacetohydrazide may possess anticancer properties.

The mechanism of action for 2,2-Difluoro-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,2-Difluoro-2-phenoxyacetohydrazide, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Fluoroacetophenone Contains a fluorinated acetophenone groupLess reactive than 2,2-Difluoro-2-phenoxyacetohydrazide
Phenylhydrazine Simple hydrazine derivativeLacks fluorine substituents
4-Fluorophenylhydrazine Contains fluorine on the phenyl ringSimilar structure but different reactivity profile
3,4-Difluorophenylhydrazine Two fluorines on the phenyl ringPotentially higher biological activity due to dual fluorination

This table illustrates how the specific combination of functional groups and fluorination in 2,2-Difluoro-2-phenoxyacetohydrazide contributes to its unique reactivity and biological potential.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-difluoro-2-phenoxyacetohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 2,2-difluoro-2-phenoxyacetic acid with hydrazine derivatives. Optimization includes:

  • Solvent selection : Acetic acid is commonly used to promote hydrazide formation under mild conditions (room temperature, 18 hours) .
  • Purification : Recrystallization from methanol or ethanol yields high-purity products (>95%) .
  • Catalysis : Acidic or basic catalysts (e.g., HCl or triethylamine) can accelerate reaction rates. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing 2,2-difluoro-2-phenoxyacetohydrazide?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorine coupling patterns and hydrazide proton environments. Fluorine’s strong electronegativity may split adjacent proton signals .
  • IR : Confirm N-H (3100–3300 cm1^{-1}) and C=O (1650–1700 cm1^{-1}) stretches.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.

Q. How should 2,2-difluoro-2-phenoxyacetohydrazide be stored to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation.
  • Stability assays : Perform accelerated degradation studies under varying pH, temperature, and humidity. Use HPLC to track decomposition products .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives of 2,2-difluoro-2-phenoxyacetohydrazide?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications for target interactions .
  • Molecular docking : Screen derivatives against protein targets (e.g., enzymes) to prioritize synthesis. Software like AutoDock Vina or Schrödinger Suite is recommended .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F} NMR splitting)?

  • Methodological Answer :

  • Variable-temperature NMR : Detect dynamic processes (e.g., rotational isomerism) affecting fluorine coupling .
  • X-ray crystallography : Resolve structural ambiguities by determining bond angles and spatial arrangements. Monoclinic systems (space group P21/cP2_1/c) require high-resolution data (R<0.05R < 0.05) for reliable refinement .

Q. How can crystallographic data inform the supramolecular assembly of 2,2-difluoro-2-phenoxyacetohydrazide?

  • Methodological Answer :

  • Crystal packing analysis : Identify hydrogen bonds (N-H⋯O) and π-π interactions using Mercury software. For example, monoclinic crystals (a=15.2384(5)a = 15.2384(5) Å, β=117.269(2)\beta = 117.269(2)^\circ) exhibit layered stacking .
  • Thermal analysis : TGA/DSC correlates lattice stability with decomposition temperatures.

Q. What mechanistic insights can be gained from studying the reactivity of 2,2-difluoro-2-phenoxyacetohydrazide under nucleophilic conditions?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow spectroscopy to monitor hydrazide acylation rates with varying nucleophiles (e.g., amines).
  • Isotope labeling : Introduce 18O^{18}\text{O} or 15N^{15}\text{N} to trace reaction pathways via mass spectrometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-phenoxyacetohydrazide
Reactant of Route 2
2,2-Difluoro-2-phenoxyacetohydrazide

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